molecular formula C14H16N4O B6283198 rac-3-{5-[(3aR,6aR)-八氢环戊[c]吡咯-3a-基]-1,2,4-恶二唑-3-基}吡啶 CAS No. 1807941-86-1

rac-3-{5-[(3aR,6aR)-八氢环戊[c]吡咯-3a-基]-1,2,4-恶二唑-3-基}吡啶

货号 B6283198
CAS 编号: 1807941-86-1
分子量: 256.3
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “rac-3-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine” is a chemical compound with the CAS Number: 1807941-86-1 . It has a molecular weight of 256.31 . The IUPAC name for this compound is 5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N4O/c1-4-11-8-16-9-14(11,5-1)13-17-12(18-19-13)10-3-2-6-15-7-10/h2-3,6-7,11,16H,1,4-5,8-9H2/t11-,14-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is stored at room temperature . It is in the form of an oil .

科学研究应用

合成和抗原生动物活性

  • 一项研究重点介绍了利用生物等排异原理设计和合成新型恶二唑基吡咯三唑二酮。这些化合物表现出显着的体外抗原生动物和细胞毒活性,表明它们具有作为抗原生动物和抗癌剂的潜力 (Dürüst et al., 2012).

抗分枝杆菌活性

  • 合成恶二唑衍生物并评估其对结核分枝杆菌H37Rv菌株的抗分枝杆菌活性。这些化合物表现出有希望的抗分枝杆菌活性,表明它们具有作为抗分枝杆菌剂的潜力 (Asif & Imran, 2020).

抗癌评价

  • 另一项研究合成了一系列1,3,4-恶二唑、噻二唑、三唑和曼尼希碱,并评估了它们对几种人类癌细胞系的体外抗癌活性。其中一些化合物显示出显着的细胞毒性,某些曼尼希碱对胃癌NUGC表现出有效的活性 (Abdo & Kamel, 2015).

抗菌和抗脲酶活性

  • 关于含有1,2,4-三唑和1,3,4-恶二唑核的曼尼希和席夫碱合成的研究表明,一些化合物具有良好至中等的抗菌、抗脲酶和抗脂肪酶活性 (Ceylan, 2016).

光学性质

  • 合成了一系列含有吡唑并[1,5-a]吡啶的2,5-二芳基-1,3,4-恶二唑衍生物,表征了它们的结构,并分析了它们的吸收和荧光光谱。这些化合物在稀溶液中表现出蓝色荧光,突出了它们在光学材料中的潜在应用 (Yang et al., 2011).

π–π非共价相互作用研究

  • 关于带有1,2,4-和1,3,4-恶二唑部分的N-吡啶基脲的研究探讨了恶二唑···吡啶和恶二唑···恶二唑相互作用的识别。这些发现有助于理解分子设计中恶二唑体系的结构方面 (Baykov et al., 2021).

安全和危害

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-3-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine involves the synthesis of the oxadiazole and pyrrolidine moieties separately, followed by their coupling to form the final compound.", "Starting Materials": [ "2-bromo-5-nitropyridine", "ethyl 2-bromoacetate", "hydrazine hydrate", "acetic anhydride", "cyclopentadiene", "sodium hydride", "ethyl acrylate", "sodium azide", "triethylamine", "3,4-dihydro-2H-pyran", "sodium borohydride", "acetic acid", "pyridine", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 5-nitropyridine-2-carboxylic acid from 2-bromo-5-nitropyridine by hydrolysis with sodium hydroxide", "Step 2: Synthesis of ethyl 2-(5-nitropyridin-2-yl)acetate from 5-nitropyridine-2-carboxylic acid and ethyl bromoacetate by esterification with sulfuric acid", "Step 3: Synthesis of 5-amino-1,2,4-oxadiazole-3-carboxylic acid from ethyl 2-(5-nitropyridin-2-yl)acetate by reduction with hydrazine hydrate and cyclization with acetic anhydride", "Step 4: Synthesis of (3aR,6aR)-octahydrocyclopenta[c]pyrrole from cyclopentadiene and ethyl acrylate by Diels-Alder reaction with sodium hydride as a catalyst", "Step 5: Synthesis of 3-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]amino}-1,2,4-oxadiazole from 5-amino-1,2,4-oxadiazole-3-carboxylic acid and (3aR,6aR)-octahydrocyclopenta[c]pyrrole by coupling with sodium azide and triethylamine as a catalyst", "Step 6: Synthesis of rac-3-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine from 3-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]amino}-1,2,4-oxadiazole and 2-bromo-5-nitropyridine by coupling with palladium on carbon as a catalyst and hydrogen gas" ] }

CAS 编号

1807941-86-1

分子式

C14H16N4O

分子量

256.3

纯度

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。